molecular formula C10H17N3S B1374032 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine CAS No. 1267009-16-4

1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine

Cat. No. B1374032
CAS RN: 1267009-16-4
M. Wt: 211.33 g/mol
InChI Key: HPXWOHLQSZGUPU-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Thiazole was first described by Hantzsch and Weber in 1887 . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles. They contain sulfur and nitrogen at position-1 and -3, respectively . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Applications

  • Piperazine substituted 1,3-thiazoles, including those similar to 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine, have shown promising results in anticancer evaluations. They have been tested on various cancer cell lines such as lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma, demonstrating significant effectiveness (Kostyantyn Turov, 2020).

Cyclization Studies

  • Studies involving the cyclization of compounds similar to 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine have shown the formation of hydrohalides and other derivatives, contributing to the development of new chemical entities (Yu. L. Zborovskii et al., 2011).

Antimicrobial Applications

  • Various derivatives containing 1,3-thiazole and piperazine units have been synthesized for potential antimicrobial applications. Some compounds demonstrate good to moderate activity against microorganisms (Serap Başoğlu et al., 2013).

Anti-Inflammatory Activity

  • Compounds with structures related to 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine have been synthesized and tested for anti-inflammatory activity. Some showed significant in vitro and in vivo anti-inflammatory effects (Aejaz Ahmed et al., 2017).

Biological Activity in Novel Derivatives

  • New derivatives incorporating the 1,3-thiazole and piperazine frameworks have been synthesized and demonstrated moderate to good antimicrobial activity, suggesting potential in the development of new therapeutic agents (P. Mhaske et al., 2014).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Thiazoles and imidazoles have become important synthons in the development of new drugs .

properties

IUPAC Name

4-methyl-2-(1-piperazin-1-ylethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-7-14-10(12-8)9(2)13-5-3-11-4-6-13/h7,9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWOHLQSZGUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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